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molecular formula C11H9NO2S B1290222 3-Amino-5-phenylthiophene-2-carboxylic acid CAS No. 99972-47-1

3-Amino-5-phenylthiophene-2-carboxylic acid

Cat. No. B1290222
M. Wt: 219.26 g/mol
InChI Key: CADPUALMFMAHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07985769B2

Procedure details

To a suspension of 3-Amino-5-phenyl-thiophene-2-carboxylic acid methyl ester (5 g, 21.459 mmol) in a mixture of THF:MeOH:H2O (3:2:1, 75 mL), 1N aqueous solution of LiOH.H2O (64 mL, 64.378 mmol) was added. The reaction mixture was stirred at 85° C. (external temperature) for 4 h. Solvents were removed under reduced pressure and the residue was partitioned between water and ethyl acetate. The water layer was separated and acidified with 1N HCl solution and then ethyl acetate was added to it. The organic phase was separated, dried (Na2SO4) and concentrated to obtain 3-Amino-5-phenyl-thiophene-2-carboxylic acid (4.15 g, 88%) as a yellowish solid. 1H NMR (DMSO-D6, 400 MHz): 7.59 (d, 2H), 7.40 (m, 3H), 6.92 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
LiOH.H2O
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
THF MeOH H2O
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[S:6][C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:8][C:9]=1[NH2:10])=[O:4].O[Li].O>C1COCC1.CO.O>[NH2:10][C:9]1[CH:8]=[C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[S:6][C:5]=1[C:3]([OH:4])=[O:2] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC(=O)C=1SC(=CC1N)C1=CC=CC=C1
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
LiOH.H2O
Quantity
64 mL
Type
reactant
Smiles
O[Li].O
Name
THF MeOH H2O
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1.CO.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 85° C. (external temperature) for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
Solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The water layer was separated
ADDITION
Type
ADDITION
Details
ethyl acetate was added to it
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
NC1=C(SC(=C1)C1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.15 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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